![molecular formula C16H16N2OS B14204344 Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- CAS No. 832098-84-7](/img/structure/B14204344.png)
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- is a chemical compound with the molecular formula C16H16N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a phenyl group that is further substituted with a 2,3-dihydro-1H-inden-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- typically involves the reaction of 3-[(2,3-dihydro-1H-inden-2-yl)oxy]aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the aniline derivative to form the desired thiourea compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and indene groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the phenyl and indene substitutions.
Phenylthiourea: A simpler derivative with only a phenyl group attached to the thiourea moiety.
Indenylthiourea: A derivative with an indene group attached to the thiourea moiety.
Uniqueness
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- is unique due to the presence of both the phenyl and indene groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making this compound a valuable scaffold for designing new molecules with desired activities .
Properties
CAS No. |
832098-84-7 |
|---|---|
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1H-inden-2-yloxy)phenyl]thiourea |
InChI |
InChI=1S/C16H16N2OS/c17-16(20)18-13-6-3-7-14(10-13)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H3,17,18,20) |
InChI Key |
RZYMNNVOERIPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=CC=CC(=C3)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
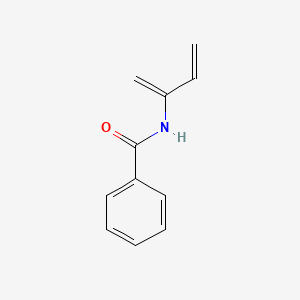
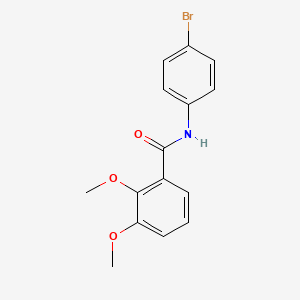

![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
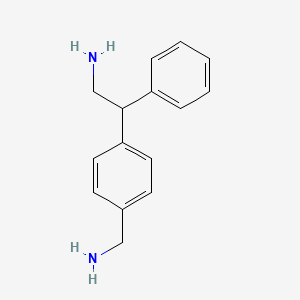

![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)

![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)

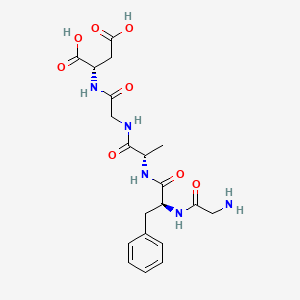
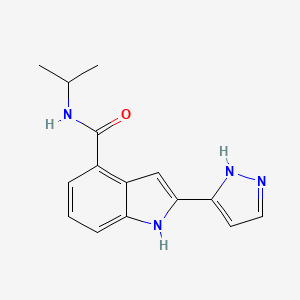
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
